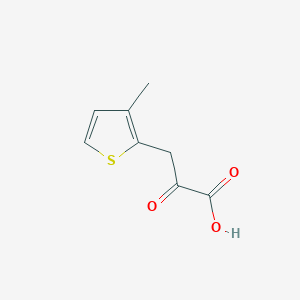
3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using robust and scalable processes. These methods ensure high yields and purity of the final product, making them suitable for commercial applications.
化学反应分析
Types of Reactions
3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学研究应用
3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its analgesic and anticonvulsant activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit voltage-gated sodium and calcium channels, which are crucial for its anticonvulsant and analgesic effects . Additionally, it may interact with the TRPV1 receptor, contributing to its antinociceptive properties .
相似化合物的比较
Similar Compounds
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: Known for its anticonvulsant and analgesic activities.
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride: Exhibits higher efficacy in anticonvulsant tests compared to reference drugs.
Uniqueness
3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound for further research and development.
属性
分子式 |
C8H8O3S |
|---|---|
分子量 |
184.21 g/mol |
IUPAC 名称 |
3-(3-methylthiophen-2-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C8H8O3S/c1-5-2-3-12-7(5)4-6(9)8(10)11/h2-3H,4H2,1H3,(H,10,11) |
InChI 键 |
BDAARYHMFCVWHI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1)CC(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















